Cas no 2468-18-0 (5-Ethoxy-2-nitrophenylhydrazine)

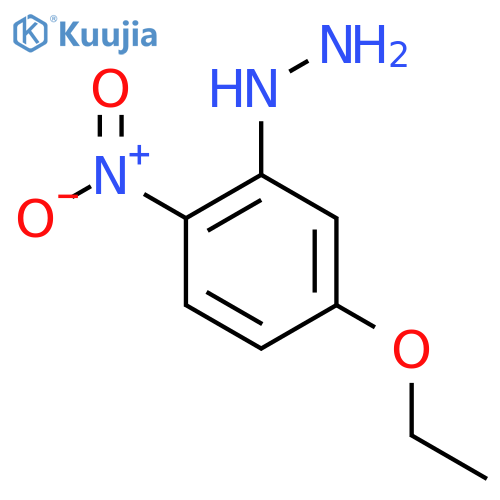

2468-18-0 structure

商品名:5-Ethoxy-2-nitrophenylhydrazine

CAS番号:2468-18-0

MF:C8H11N3O3

メガワット:197.191241502762

CID:4934580

5-Ethoxy-2-nitrophenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxy-2-nitrophenylhydrazine

- (5-ethoxy-2-nitrophenyl)hydrazine

-

- インチ: 1S/C8H11N3O3/c1-2-14-6-3-4-8(11(12)13)7(5-6)10-9/h3-5,10H,2,9H2,1H3

- InChIKey: QGMCVGVUFJRODW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC(=C(C=1)NN)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 195

- トポロジー分子極性表面積: 93.1

- 疎水性パラメータ計算基準値(XlogP): 2

5-Ethoxy-2-nitrophenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000809-500mg |

5-Ethoxy-2-nitrophenylhydrazine |

2468-18-0 | 98% | 500mg |

$1009.40 | 2023-09-02 | |

| Alichem | A250000809-1g |

5-Ethoxy-2-nitrophenylhydrazine |

2468-18-0 | 98% | 1g |

$1786.10 | 2023-09-02 | |

| Alichem | A250000809-250mg |

5-Ethoxy-2-nitrophenylhydrazine |

2468-18-0 | 98% | 250mg |

$720.80 | 2023-09-02 |

5-Ethoxy-2-nitrophenylhydrazine 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

2468-18-0 (5-Ethoxy-2-nitrophenylhydrazine) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬